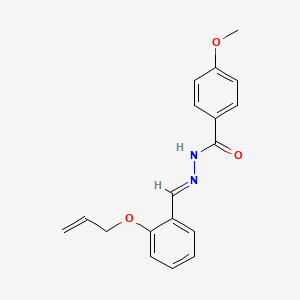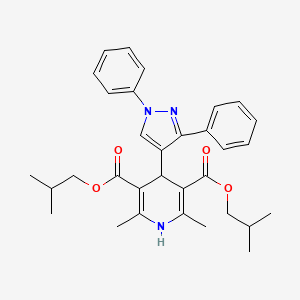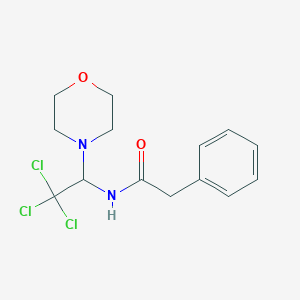![molecular formula C16H21Cl3N2O4 B11979304 N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide](/img/structure/B11979304.png)
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide is a chemical compound with the molecular formula C16H21Cl3N2O4 and a molecular weight of 411.716 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a nitrophenoxy group, and an octanamide chain. It is often used in scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide typically involves the reaction of 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol with octanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of a methyl group from the trichloromethyl group.
Substitution: Replacement of the nitrophenoxy group with other functional groups.
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide can be compared with other similar compounds, such as:
N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide: Similar structure but with the nitro group in a different position, which may affect its reactivity and binding properties.
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide: Contains a chloroanilino group instead of a nitrophenoxy group, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical behavior and applications.
Properties
Molecular Formula |
C16H21Cl3N2O4 |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide |
InChI |
InChI=1S/C16H21Cl3N2O4/c1-2-3-4-5-6-7-14(22)20-15(16(17,18)19)25-13-10-8-12(9-11-13)21(23)24/h8-11,15H,2-7H2,1H3,(H,20,22) |
InChI Key |
WBKQSGHTLWEOCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-bromophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11979228.png)
![9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11979231.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}butanamide](/img/structure/B11979239.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11979240.png)
![Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979241.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979246.png)
![methyl 4-{(E)-[2-(1H-benzimidazol-6-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11979254.png)
![[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11979262.png)

![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979269.png)


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979294.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11979303.png)
